molecular formula C8H5Br2FO2 B1409876 3,4-Dibromo-5-fluorophenylacetic acid CAS No. 1804418-66-3

3,4-Dibromo-5-fluorophenylacetic acid

Cat. No.: B1409876
CAS No.: 1804418-66-3
M. Wt: 311.93 g/mol
InChI Key: KWAQZJUZHXLQKA-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-fluorophenylacetic acid is a fluorinated and brominated phenylacetic acid derivative that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. Compounds featuring 3,4-disubstituted aryl ring systems with electron-withdrawing groups, such as bromine and fluorine, have demonstrated significant importance in medicinal chemistry campaigns, particularly in the development of potent anti-parasitic agents . The specific substitution pattern on the aryl ring is critical for biological activity, as research into similar structures has shown that 3,4-disubstitutions with halogens can lead to superior potency in phenotypic assays, with fluorine often playing a remarkable role in enhancing a compound's efficacy . As a building block, this compound is valuable for constructing more complex molecules for high-throughput screening and Structure-Activity Relationship (SAR) studies. Its potential applications span pharmaceutical development, agricultural chemistry, and material science. Researchers utilize it to explore new chemical space and develop candidates for various disease targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3,4-dibromo-5-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c9-5-1-4(3-7(12)13)2-6(11)8(5)10/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAQZJUZHXLQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Halogenation of 5-Fluorophenylacetic Acid Derivatives

A common approach involves starting from 5-fluorophenylacetic acid or its esters, followed by bromination at the 3 and 4 positions of the aromatic ring. The key steps include:

  • Starting material: 3-fluoro or 5-fluorophenylacetic acid or ethyl ester derivatives.
  • Bromination: Using bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to achieve selective dibromination.
  • Esterification (if starting from acid): Conversion to ethyl ester via Fischer esterification with ethanol and acid catalyst (e.g., sulfuric acid) to facilitate purification and handling.

Example: Ethyl 3,4-dibromo-5-fluorophenylacetate is synthesized by brominating ethyl 5-fluorophenylacetate, followed by purification to yield the dibromo-fluoro substituted ester.

Step Reagents/Conditions Outcome Notes
Bromination Br2 or NBS, solvent (e.g., acetic acid), 0-25 °C Selective dibromination at 3,4-positions Temperature control critical to avoid overbromination
Esterification Ethanol, H2SO4 catalyst, reflux Formation of ethyl ester for purification Ester facilitates handling and further transformations

Sandmeyer-Type Halogenation and Side-Chain Introduction

An alternative method involves:

  • Starting from a fluorinated aniline derivative.
  • Diazotization followed by Sandmeyer reaction to introduce bromine substituents selectively.
  • Side-chain introduction via nucleophilic substitution or carboxylation reactions.

This method is more complex but allows for precise substitution patterns and is useful when direct bromination is challenging.

Multistep Synthesis via Halogenated Intermediates

A patented method for related fluorophenylacetic acids involves:

  • Formation of trichloroethyl intermediates from fluorinated anilines under acidic and cuprous oxide catalysis.
  • Subsequent hydrolysis and oxidation steps to yield fluorophenylacetic acids with high purity (>99% by HPLC).
  • Recrystallization from toluene or other solvents to obtain pure products.

Though this method is described for difluoro derivatives, it can be adapted for dibromo-fluoro substituted phenylacetic acids by adjusting halogen sources and reaction conditions.

Reaction Conditions and Purification

Parameter Typical Conditions Remarks
Solvent Acetone, toluene, ethanol Choice depends on step (bromination, esterification)
Temperature 0 to 95 °C Low temperatures favor selective bromination; higher temps for esterification
Catalysts Sulfuric acid, cuprous oxide, tetrabutylammonium chloride Catalysts facilitate halogenation and side-chain formation
Purification Recrystallization from toluene or ethyl acetate/hexane Achieves >99% purity by HPLC
Yield Typically 70-85% for key steps Dependent on reaction control and purification

Summary Table of Preparation Routes

Method Starting Material Key Reagents Conditions Yield Purification Notes
Direct bromination of fluorophenylacetic esters Ethyl 5-fluorophenylacetate Br2 or NBS, H2SO4 (for esterification) 0-25 °C bromination; reflux esterification 70-85% Recrystallization (toluene/ethyl acetate) Most straightforward, widely used
Sandmeyer halogenation from fluorinated aniline 5-fluoroaniline derivatives NaNO2, CuBr, HCl 0-5 °C diazotization; room temp Sandmeyer Moderate Chromatography/recrystallization More complex, selective
Multistep trichloroethyl intermediate route Fluoroanilines HCl, cuprous oxide, tetrabutylammonium chloride 65-95 °C ~70% Recrystallization High purity, adaptable

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-5-fluorophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions include substituted phenylacetic acids, alcohols, and coupled aromatic compounds .

Scientific Research Applications

Medicinal Chemistry

DBFPA has been explored as a potential scaffold for the development of novel pharmaceuticals. The introduction of fluorine and bromine atoms into drug candidates often alters their pharmacokinetics and pharmacodynamics. For instance:

  • Antitumor Activity : Compounds with similar structures have shown promise as anticancer agents due to their ability to interfere with cellular signaling pathways.
  • Antimicrobial Properties : The structural modifications provided by halogens can enhance the antibacterial activity of phenylacetic acid derivatives.

Environmental Science

DBFPA is being studied for its role in bioremediation processes. Research indicates that certain microorganisms can utilize brominated compounds as carbon sources, suggesting potential applications in environmental cleanup efforts:

  • Dehalogenation Studies : The enzyme systems capable of dehalogenating DBFPA could be harnessed for bioremediation of contaminated sites. Studies have shown that specific bacterial strains can effectively degrade brominated phenolic compounds, including DBFPA, under anaerobic conditions .

Synthetic Chemistry

DBFPA serves as an important intermediate in the synthesis of more complex organic molecules:

  • Fluorination Reagents : The compound can be used to synthesize other fluorinated derivatives, which are crucial in developing agrochemicals and pharmaceuticals .
  • Building Blocks for Drug Development : Its unique structural features make it a suitable precursor for synthesizing various biologically active compounds.

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of DBFPA analogs on cancer cell lines. The results indicated that modifications to the phenylacetic acid structure could significantly enhance cytotoxicity against specific cancer types, demonstrating the potential for developing new anticancer drugs.

Case Study 2: Bioremediation Potential

Research on the microbial degradation of DBFPA revealed that certain bacterial strains could utilize it as a sole carbon source. This study highlighted the efficiency of NADPH-dependent dehalogenases in breaking down brominated compounds, paving the way for future applications in environmental bioremediation .

Data Table: Summary of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
3,4-Dibromo-5-fluorophenylacetic acidAntitumor25
3-Bromo-4-hydroxybenzoic acidDehalogenation40
3-Bromo-4-hydroxyphenylacetic acidAntibacterial15

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-fluorophenylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound’s effects are mediated through the inhibition of enzyme activity or the activation of receptor signaling pathways .

Comparison with Similar Compounds

Structural Comparison with Halogenated Benzoic Acids

Halogenated benzoic acids, such as 3,4-difluorobenzoic acid and 3,5-difluorobenzoic acid ( ), share similarities in halogen substitution patterns but differ in their carboxylic acid positioning and substituent types.

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Features
3,4-Dibromo-5-fluorophenylacetic acid C₈H₅Br₂FO₂ ~312 Br (3,4), F (5), CH₂COOH High steric bulk, lipophilicity
3,4-Difluorobenzoic acid C₇H₄F₂O₂ 158.10 F (3,4), COOH Electron-withdrawing substituents
3,5-Difluorobenzoic acid C₇H₄F₂O₂ 158.10 F (3,5), COOH Symmetric fluorine substitution

Key Differences :

  • Substituent Effects : Bromine atoms in this compound introduce greater steric hindrance and lipophilicity compared to fluorine in difluorobenzoic acids. Bromine’s lower electronegativity but larger atomic size may reduce solubility in polar solvents .
  • Acidity : The acetic acid side chain in phenylacetic derivatives typically results in lower acidity (higher pKa) compared to benzoic acids due to the electron-donating methylene group. For example, benzoic acid derivatives with electron-withdrawing halogens (e.g., F) exhibit enhanced acidity, while phenylacetic analogs are less acidic .

Functional Group Analysis: Acetic Acid vs. Benzoic Acid Derivatives

The distinction between phenylacetic and benzoic acid frameworks significantly impacts chemical behavior:

  • Reactivity : Benzoic acids (e.g., 3,5-difluorobenzoic acid) undergo direct electrophilic substitution at the aromatic ring, whereas phenylacetic acids may engage in side-chain reactions (e.g., esterification of the acetic acid group).
  • Biological Interactions : The extended side chain in phenylacetic acids can enhance membrane permeability in pharmacological contexts, while benzoic acids are more commonly used as reference standards or intermediates .
Halogenated Benzoic Acids ( )
  • Reference Standards : 3,4-Difluorobenzoic-d3 acid is utilized as a deuterated internal standard in analytical chemistry.
  • Synthetic Intermediates : Fluorinated benzoic acids serve as precursors in agrochemical and pharmaceutical synthesis.
Hydroxy-Substituted Derivatives ( )

Compounds like 3,4-dihydroxybenzeneacrylic acid (caffeic acid) are employed in food, cosmetics, and supplements due to antioxidant properties. In contrast, brominated/fluorinated phenylacetic acids are more likely to function as specialized intermediates in organohalogen chemistry (e.g., cross-coupling reactions) or bioactive molecule synthesis.

Pharmacological Relevance ( )

While focuses on β-lactam antibiotics, the presence of carboxylic acid groups in such compounds underscores the importance of acidity and substituent positioning in drug design. This compound’s halogenation pattern may confer metabolic stability or binding affinity in drug candidates.

Biological Activity

3,4-Dibromo-5-fluorophenylacetic acid (CAS#: 1804418-66-3) is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of bromine and fluorine atoms in its structure enhances its binding affinity to various biological targets, making it a subject of interest for research into enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The halogen substituents (bromine and fluorine) are known to enhance the compound's binding affinity, allowing it to effectively modulate biological pathways. This modulation can occur through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects against diseases characterized by overactive enzymatic activity.
  • Receptor Activation : It may also interact with various receptors, influencing signaling pathways that regulate physiological functions.

Potential Therapeutic Applications

Research indicates that this compound has potential applications in:

  • Anti-inflammatory Activity : The compound is being investigated for its ability to reduce inflammation, which is a key factor in many chronic diseases.
  • Anticancer Properties : Its structural features suggest potential efficacy in cancer treatment by targeting tumor growth pathways.
  • Antimicrobial Effects : Preliminary studies have indicated that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

Case Studies and Experimental Data

A variety of studies have explored the biological effects of this compound. Below is a summary of relevant findings:

Study FocusFindingsReference
Enzyme InhibitionDemonstrated inhibition of specific enzymes involved in metabolic pathways.
Anticancer ActivityShowed potential in reducing tumor cell proliferation in vitro.
Anti-inflammatoryExhibited properties that may reduce inflammatory markers in animal models.
Antimicrobial EffectsPreliminary data suggest effectiveness against certain bacterial strains.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
3,4-Difluorobenzylamine Lacks bromine atomsLimited anti-inflammatory effects
3,4-Dibromobenzylamine Lacks fluorine atomsSimilar enzyme inhibition but less selective
5-Fluorobenzylamine Contains only a single fluorine atomMinimal anticancer activity

This comparison highlights the enhanced biological activity attributed to the unique combination of bromine and fluorine in this compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,4-Dibromo-5-fluorophenylacetic acid to improve yield and purity?

  • Methodological Answer :

  • Step 1 : Start with fluorophenylacetic acid derivatives (e.g., 3,5-difluorophenylacetic acid) as precursors. Bromination can be achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled temperature (0–25°C) to avoid over-bromination .
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Use gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate intermediates .
  • Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Validate purity using NMR (e.g., 19F^{19}\text{F} NMR for fluorine environment analysis) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1\text{H} and 13C^{13}\text{C} NMR to identify substituent positions. 19F^{19}\text{F} NMR is essential for verifying fluorine substitution patterns .
  • Mass Spectrometry : High-resolution LC-MS/MS in negative ion mode can detect molecular ions ([M-H]⁻) and fragmentation patterns, particularly for halogenated derivatives .
  • Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against commercial standards (e.g., fluorinated benzoic acid analogs) .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and identify electron-deficient regions. Bromine’s electron-withdrawing effect enhances electrophilicity at the phenyl ring, while fluorine’s inductive effect stabilizes intermediates .
  • Experimental Validation : Conduct Suzuki coupling with aryl boronic acids. Monitor regioselectivity via 1H^1\text{H} NMR to confirm substitution patterns .

Q. What strategies can resolve contradictions in biological activity data for halogenated phenylacetic acid derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Test this compound across a wide concentration range (nM–mM) in enzyme inhibition assays (e.g., cyclooxygenase-2). Compare IC₅₀ values with non-halogenated analogs .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that may interfere with bioactivity measurements .

Q. How can researchers design experiments to assess the environmental persistence of fluorinated aromatic acids?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS/MS and quantify half-life using first-order kinetics .
  • Microbial Degradation : Use soil microcosms spiked with the compound. Analyze residual concentrations via HPLC and identify biodegradation pathways using 19F^{19}\text{F} NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-Dibromo-5-fluorophenylacetic acid
Reactant of Route 2
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3,4-Dibromo-5-fluorophenylacetic acid

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